1-(Pyridine-4-carbonyl)pyrrolidin-3-ol
Description
1-(Pyridine-4-carbonyl)pyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a pyridine-4-carbonyl group and a hydroxyl group at the 3-position.
Properties
CAS No. |
1341488-12-7 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3-hydroxypyrrolidin-1-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C10H12N2O2/c13-9-3-6-12(7-9)10(14)8-1-4-11-5-2-8/h1-2,4-5,9,13H,3,6-7H2 |
InChI Key |
LKVOPULTKCQUEP-UHFFFAOYSA-N |
SMILES |
C1CN(CC1O)C(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key structural analogs differ in the substituent attached to the pyrrolidine nitrogen. Below is a comparative analysis:
*Calculated based on C₁₃H₁₇NO.
Key Observations :
- Electronic Effects : The pyridine-4-carbonyl group in the target compound offers strong electron-withdrawing effects via its carbonyl and aromatic nitrogen, enhancing hydrogen-bonding capacity compared to alkyl-substituted analogs like 1a/b .
- Steric Effects : Bulky substituents (e.g., phenylethyl in 1a/b) may restrict pyrrolidine ring puckering, whereas planar groups (e.g., pyridine-4-carbonyl) allow greater conformational flexibility .
- Hydrogen Bonding : The target compound’s hydroxyl and carbonyl groups enable diverse supramolecular interactions, critical for crystal packing and solubility .
Physicochemical Properties
- Solubility : The pyridine-4-carbonyl group improves aqueous solubility compared to lipophilic analogs (e.g., 1a/b) due to polarity and hydrogen-bonding capacity .
- Ring Conformation : Pyrrolidine puckering coordinates (e.g., amplitude and phase angles) are influenced by substituent bulk. The target compound’s planar substituent may favor a less puckered ring compared to sterically hindered analogs .
- Crystal Packing: Strong hydrogen-bonding networks (donor: OH; acceptors: O, N) likely stabilize the target’s crystalline form, as seen in similar heterocyclic systems .
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